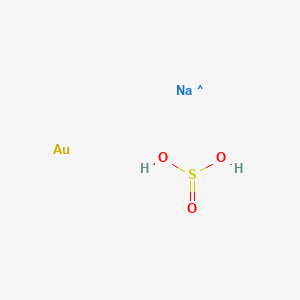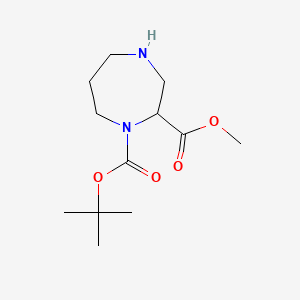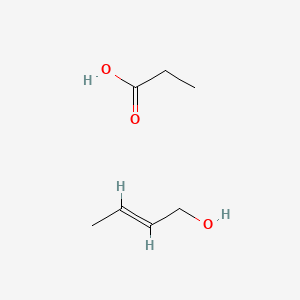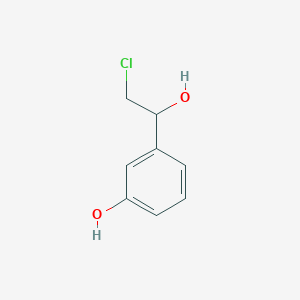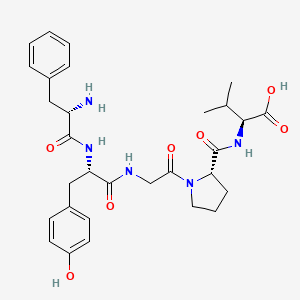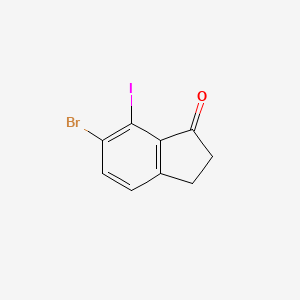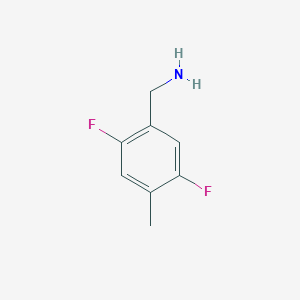![molecular formula C8H10N6O4 B12333300 Pyrimido[5,4-g]pteridine-2,4,6,8(1H,3H,7H,9H)-tetrone](/img/structure/B12333300.png)
Pyrimido[5,4-g]pteridine-2,4,6,8(1H,3H,7H,9H)-tetrone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrimido[5,4-g]pteridine-2,4,6,8(1H,3H,7H,9H)-tetrone is a heterocyclic compound with a complex structure that includes multiple nitrogen atoms and keto groups
準備方法
The synthesis of Pyrimido[5,4-g]pteridine-2,4,6,8(1H,3H,7H,9H)-tetrone typically involves multistep organic reactions. One common synthetic route includes the condensation of appropriate precursors under controlled conditions. For example, the synthesis of a related compound, 2,2′-(7,9-dimethyl-2,4,6,8-tetraoxo-6,7,8,9-tetrahydropyrimido[5,4-g]pteridine-1,3(2H,4H)-diyl)bis(N,N-bis(2-chloroethyl)acetamide), involves the use of specific reagents and reaction conditions to achieve the desired product .
化学反応の分析
Pyrimido[5,4-g]pteridine-2,4,6,8(1H,3H,7H,9H)-tetrone undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can lead to the formation of oxo derivatives, while reduction can yield hydroxy derivatives .
科学的研究の応用
Pyrimido[5,4-g]pteridine-2,4,6,8(1H,3H,7H,9H)-tetrone has been studied for its potential applications in various scientific fields. In medicinal chemistry, it has been explored as a DNA intercalator and potential antitumor agent. Studies have shown that derivatives of this compound can exhibit strong anti-proliferation activity against cancer cells . Additionally, it has applications in the development of bioelectrochemical sensors for detecting DNA damage .
作用機序
The mechanism of action of Pyrimido[5,4-g]pteridine-2,4,6,8(1H,3H,7H,9H)-tetrone involves its interaction with DNA. As a DNA intercalator, it inserts itself between the base pairs of the DNA double helix, disrupting the normal function of the DNA. This can lead to the inhibition of DNA replication and transcription, ultimately resulting in the death of cancer cells. The compound’s oxidative damage to DNA is also a key aspect of its mechanism of action .
類似化合物との比較
Pyrimido[5,4-g]pteridine-2,4,6,8(1H,3H,7H,9H)-tetrone can be compared to other similar compounds, such as pyrimido[4,5-d]pyrimidines and pyrazolo[3,4-d]pyrimidines. These compounds share structural similarities but differ in their specific chemical properties and applications. For example, pyrazolo[3,4-d]pyrimidines have been studied as CDK2 inhibitors with potential anticancer activity . The unique structure of this compound, with its multiple keto groups and nitrogen atoms, distinguishes it from these related compounds .
特性
分子式 |
C8H10N6O4 |
|---|---|
分子量 |
254.20 g/mol |
IUPAC名 |
1,4a,5,5a,9,9a,10,10a-octahydropyrimido[5,4-g]pteridine-2,4,6,8-tetrone |
InChI |
InChI=1S/C8H10N6O4/c15-5-1-3(11-7(17)13-5)10-4-2(9-1)6(16)14-8(18)12-4/h1-4,9-10H,(H2,11,13,15,17)(H2,12,14,16,18) |
InChIキー |
XCOWSJNHQDMTKK-UHFFFAOYSA-N |
正規SMILES |
C12C(NC3C(N1)C(=O)NC(=O)N3)NC(=O)NC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R,2R,3aS,9aS)-1-(2-hydroxyoctyl)-5-methoxy-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[b]naphthalen-2-ol](/img/structure/B12333218.png)
![4-ethoxy-3-(1-methyl-7-oxo-3-propyl-7aH-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonyl chloride](/img/structure/B12333233.png)
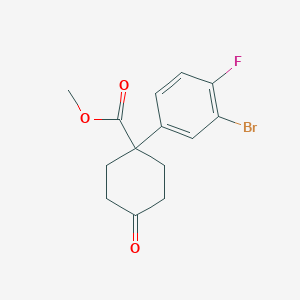
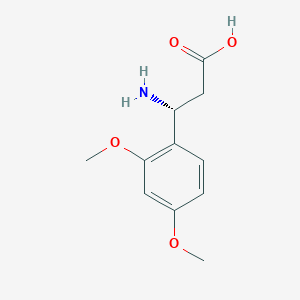
![(S)-N-[(1E)-(3,5-dichlorophenyl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B12333246.png)

